[(5-Methylfuran-2-yl)methyl](propan-2-yl)amine hydrochloride
Description
(5-Methylfuran-2-yl)methylamine hydrochloride (CAS: 130539-95-6, MFCD12197240) is a secondary amine hydrochloride featuring a 5-methylfuran-2-ylmethyl group and a propan-2-yl (isopropyl) substituent. This compound is listed in catalogs as a 95% pure product but is currently discontinued . Its molecular formula is deduced as C₁₀H₁₆ClNO (calculated based on structural analysis), with a molecular weight of approximately 217.69 g/mol.
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-7(2)10-6-9-5-4-8(3)11-9;/h4-5,7,10H,6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHWPGHSOGFGDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Principle
Reductive amination is the core step to introduce the propan-2-ylamine moiety onto the 5-methylfuran ring. The aldehyde group of 5-methylfuran-2-carboxaldehyde reacts with isopropylamine (propan-2-ylamine) to form an imine intermediate, which is subsequently reduced to the corresponding amine.
Reagents and Conditions
- Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)3) is commonly used due to its mildness and selectivity, favoring reductive amination without over-reduction of the furan ring.
- Solvents: Typically carried out in dichloromethane (DCM) or methanol under inert atmosphere.
- Temperature: Room temperature to slightly elevated temperatures (20–40°C) to optimize reaction rate and selectivity.
- Molar Ratios: Equimolar or slight excess of amine to aldehyde ensures complete conversion.
Reaction Scheme
$$
\text{5-Methylfuran-2-carboxaldehyde} + \text{propan-2-ylamine} \xrightarrow[\text{NaBH(OAc)}_3]{\text{DCM, RT}} \text{(5-Methylfuran-2-yl)methylamine}
$$
Yield and Purity
- Typical yields range from 65% to 80%.
- Purity is often above 95% after standard purification techniques such as recrystallization or chromatography.
Hydrochloride Salt Formation
The free amine is converted into its hydrochloride salt to improve stability, solubility, and handling.
Procedure
- The amine is dissolved in anhydrous ether or ethanol.
- An equimolar or slight excess of hydrochloric acid (HCl) gas or concentrated HCl solution is added dropwise.
- The resulting precipitate of the hydrochloride salt is collected by filtration and dried under vacuum.
Analytical Confirmation
- X-ray Crystallography: Confirms salt formation and stereochemistry.
- FT-IR Spectroscopy: Shows characteristic N–H stretching bands (2500–3000 cm⁻¹) and chloride ion vibrations (600–800 cm⁻¹).
- Elemental Analysis: Confirms C, H, N, and Cl content within ±0.3% of theoretical values.
Alternative and Industrial Scale Methods
Continuous Flow Reductive Amination
- Industrial synthesis may use continuous flow reactors to enhance reaction control, safety, and scalability.
- Optimized parameters include flow rate, temperature control (0–25°C), and residence time to maximize yield and enantiomeric purity.
Asymmetric Catalysis for Enantiomeric Purity
- Use of chiral catalysts such as Ru-BINAP complexes during reductive amination to obtain enantiomerically enriched products.
- Control of pH (6–8) and temperature (0–25°C) is critical to minimize racemization.
Chiral Resolution
- Post-synthesis separation of enantiomers using chiral HPLC columns (e.g., Chiralpak® IA/IB).
- Solvent systems like hexane:isopropanol (90:10) and flow rates of 1 mL/min are optimized for baseline separation.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Aldehyde Preparation | Oxidation of 5-methylfurfuryl alcohol | 70–85 | >95 | Controlled oxidation to avoid over-oxidation |
| Reductive Amination | 5-methylfuran-2-carboxaldehyde + propan-2-ylamine + NaBH(OAc)3, DCM, RT | 65–80 | >95 | Mild conditions preserve furan ring |
| Hydrochloride Formation | HCl gas or concentrated HCl in ether/ethanol | >95 | >98 | Precipitation and drying for salt formation |
| Asymmetric Catalysis | Ru-BINAP catalysts, controlled pH and temp | 65–75 | ≥98 | For enantiomerically enriched products |
| Chiral Resolution | Chiral HPLC (Chiralpak® IA/IB), hexane:isopropanol (90:10) | 40–50 | ≥99 | Post-synthesis enantiomer separation |
Research Findings and Notes
- The reductive amination step is highly selective and efficient when sodium triacetoxyborohydride is used, minimizing side reactions such as furan ring hydrogenation or over-reduction.
- Hydrochloride salt formation improves compound stability and facilitates purification.
- Industrial processes benefit from continuous flow techniques, improving reproducibility and safety.
- Enantiomeric purity is crucial for pharmaceutical applications, necessitating asymmetric catalysis or chiral resolution.
- Analytical techniques such as X-ray crystallography and FT-IR spectroscopy are essential for confirming the structure and purity of the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(5-Methylfuran-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The methyl group on the furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Overview
(5-Methylfuran-2-yl)methylamine hydrochloride is a compound with significant potential in various scientific research applications. Characterized by its unique chemical structure, which includes a furan ring, a methyl group, and an amine group, this compound serves as a versatile intermediate in chemical synthesis and biological studies. Its molecular formula is CHClNO, and it has been investigated for its biological activities, including antimicrobial, anticancer, and enzyme modulation properties.
The biological activity of (5-Methylfuran-2-yl)methylamine hydrochloride has been explored in various contexts:
- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against a range of bacterial strains. Research indicates that at specific concentrations, it can inhibit bacterial growth effectively, suggesting its potential as an antimicrobial agent in drug development .
- Anticancer Potential : Preliminary investigations into the anticancer properties of related compounds suggest that (5-Methylfuran-2-yl)methylamine hydrochloride may induce apoptosis in cancer cell lines. Further research is needed to elucidate the specific mechanisms through which this compound exerts its effects on cancer biology .
- Enzyme Interactions : The compound has been utilized in studies examining its interactions with various enzymes involved in metabolic pathways. It has been shown to modulate the activities of specific kinases associated with inflammatory responses, indicating its potential role as a biochemical tool .
Chemical Synthesis
As a chemical intermediate, (5-Methylfuran-2-yl)methylamine hydrochloride is valuable in synthetic organic chemistry. It can be synthesized through the reaction of (5-Methylfuran-2-yl)methanol with propan-2-ylamine in the presence of hydrochloric acid. This process typically involves:
- Reaction Conditions : Conducted in organic solvents like dichloromethane or ethanol, with careful control of temperature and pH to optimize yield and purity.
- Purification Techniques : The product is purified using recrystallization or chromatography to achieve high purity levels necessary for research applications .
Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of (5-Methylfuran-2-yl)methylamine hydrochloride against various bacterial strains. The results demonstrated significant inhibition at certain concentrations, indicating its potential application as an antimicrobial agent .
Enzyme Interaction Studies
Research has shown that this compound can influence the phosphorylation states of specific kinases involved in inflammatory responses. This modulation highlights its potential utility in studying metabolic pathways and developing therapeutic strategies for inflammatory diseases .
Potential Anticancer Applications
Investigations into the anticancer effects revealed that related compounds could induce apoptosis in specific cancer cell lines. These findings underscore the need for further exploration into the effects of (5-Methylfuran-2-yl)methylamine hydrochloride on cancer biology and its mechanisms of action .
Mechanism of Action
The mechanism of action of (5-Methylfuran-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and amine group play crucial roles in these interactions, facilitating the formation of stable complexes with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table compares key parameters of the target compound with structurally similar amines:
| Compound Name | Molecular Formula | Molecular Weight | Substituent Group | Aromatic System | Purity | Availability |
|---|---|---|---|---|---|---|
| (5-Methylfuran-2-yl)methylamine HCl | C₁₀H₁₆ClNO | 217.69 | 5-Methylfuran, isopropyl | Furan | 95% | Discontinued |
| 1-(5-Methyl-furan-2-yl)-ethylamine (ST-9539) | C₈H₁₃NO | ~153.20* | 5-Methylfuran, ethyl | Furan | 95% | Available |
| (2,2-Difluoroethyl)(propan-2-yl)amine HCl | C₅H₁₂ClF₂N | 159.61 | Difluoroethyl, isopropyl | Aliphatic | N/A | Available |
| (2,4-Dichlorophenyl)methylamine HCl | C₁₀H₁₄Cl₃N | 252.58 | Dichlorophenyl, isopropyl | Chlorinated benzene | 99% | Available |
| [5-Bromopyrimidin-2-yl]methyl(methyl)amine HCl | C₆H₉BrClN₃ | 238.51 | Bromopyrimidinyl, methyl | Pyrimidine | 95% | Available |
*Calculated based on structural analysis.
Key Observations:
Aromatic vs. In contrast, the dichlorophenyl derivative (C₁₀H₁₄Cl₃N) exhibits higher hydrophobicity and steric bulk due to chlorine substituents .
The difluoroethyl analog (C₅H₁₂ClF₂N) lacks aromaticity, resulting in lower molecular weight (159.61 g/mol) and altered physicochemical properties .
Halogen Influence :
- Bromine and chlorine atoms in the pyrimidine and dichlorophenyl analogs increase molecular weight and may enhance binding affinity in biological systems .
Biological Activity
(5-Methylfuran-2-yl)methylamine hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. Its molecular formula is C9H16ClNO, and it features a furan ring, which is known for its reactivity and biological significance. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Overview of Biological Activity
The biological activity of (5-Methylfuran-2-yl)methylamine hydrochloride has been investigated in several contexts, including:
- Enzyme Interactions : The compound is utilized in studies examining enzyme interactions and metabolic pathways, providing insights into its potential as a biochemical tool.
- Antimicrobial Properties : Research indicates that it may exhibit antimicrobial and antifungal activities, making it a candidate for further investigation in drug development.
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, although the specific mechanisms remain under investigation.
The mechanism of action for (5-Methylfuran-2-yl)methylamine hydrochloride is thought to involve:
- Binding to Enzymes and Receptors : The compound can interact with specific molecular targets, modulating their activity. The furan ring and amine group are crucial for these interactions, enabling the formation of stable complexes with biological macromolecules.
- Modulation of Signaling Pathways : It potentially influences various biochemical pathways, contributing to its biological effects. For instance, studies have shown that related compounds can inhibit pro-inflammatory mediators by affecting signaling pathways like p38 MAP kinase .
Comparative Analysis with Similar Compounds
To better understand the unique properties of (5-Methylfuran-2-yl)methylamine hydrochloride, it is useful to compare it with other furan derivatives:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| Methyl 5-aminomethylfuran-2-carboxylate | Antimicrobial activity | Similar furan structure but different reactivity |
| 5-Methylfurfurylamine | Precursor for synthesis | Distinct chemical reactivity |
| 3-(2-Hydroxyphenyl)-1-(5-methyl-furan-2-y-l)propenone | Inhibits NO synthesis in macrophages | Selective inhibition of p38 MAP kinase pathway |
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of (5-Methylfuran-2-yl)methylamine hydrochloride against various bacterial strains. The results indicated significant inhibition at certain concentrations, suggesting potential use as an antimicrobial agent.
- Enzyme Interaction Studies : Research has demonstrated that this compound can modulate enzyme activities involved in metabolic pathways. For example, it was shown to affect the phosphorylation states of specific kinases involved in inflammatory responses .
- Potential Anticancer Applications : Investigations into the anticancer properties revealed that related compounds could induce apoptosis in cancer cell lines, highlighting the need for further exploration into (5-Methylfuran-2-yl)methylamine hydrochloride's effects on cancer biology .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing (5-Methylfuran-2-yl)methylamine hydrochloride?
- Answer : For structural elucidation, employ 1H/13C NMR to confirm the amine and furan moieties. X-ray crystallography using SHELXL (via the SHELX suite) is critical for resolving bond lengths, angles, and hydrogen bonding patterns. Refinement with SHELXL can address challenges like disorder in the furan ring or counterion placement . For electronic properties, Multiwfn calculates molecular electrostatic potentials (MEPs) and electron localization functions (ELFs), aiding in reactivity predictions .
Q. How can the synthesis yield of (5-Methylfuran-2-yl)methylamine hydrochloride be optimized?
- Answer : Optimize the alkylation of isopropylamine with (5-methylfuran-2-yl)methyl chloride under inert conditions (e.g., N2 atmosphere). Monitor reaction progress via TLC or GC-MS. Acidification with HCl in anhydrous ether precipitates the hydrochloride salt. Purification via recrystallization (e.g., ethanol/ether) improves purity. Yield optimization may require temperature control (0–5°C) and stoichiometric excess of the alkylating agent, as seen in structurally related amine hydrochlorides .
Q. What are the stability and storage guidelines for this compound?
- Answer : Store in airtight, light-resistant containers under refrigeration (2–8°C) to prevent hydrolysis of the amine hydrochloride. Desiccants (e.g., silica gel) mitigate moisture absorption. Stability tests under accelerated conditions (40°C/75% RH) over 14 days can assess degradation pathways. Refer to safety data sheets (SDS) for analogous compounds, which recommend inert atmospheres for hygroscopic salts .
Advanced Research Questions
Q. How can computational tools predict the reactivity of (5-Methylfuran-2-yl)methylamine hydrochloride in nucleophilic substitution reactions?
- Answer : Use Multiwfn to calculate Fukui indices (nucleophilic/electrophilic attack propensity) and local softness parameters. Pair this with DFT simulations (e.g., Gaussian) to model transition states. For example, the furan ring’s electron-rich C5-methyl group may sterically hinder nucleophilic attack, requiring steric maps and non-covalent interaction (NCI) analysis .
Q. How to resolve discrepancies in crystallographic refinement, such as ambiguous hydrogen bonding networks?
- Answer : Apply SHELXL’s TWIN and BASF commands to model twinning or disorder. For hydrogen bonding ambiguities, use difference Fourier maps and restraints on isotropic displacement parameters. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis to confirm intermolecular interactions .
Q. What experimental strategies can validate the compound’s hypothesized biological targets (e.g., enzyme inhibition)?
- Answer : Conduct surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinities. Pair with molecular docking (AutoDock Vina) using the compound’s optimized geometry (from Multiwfn) to identify potential active sites. If contradictions arise between computational and experimental KD values, re-evaluate protonation states (e.g., amine vs. ammonium form) at physiological pH .
Q. How to design a stability-indicating HPLC method for this compound in aqueous solutions?
- Answer : Use a C18 column (3.5 µm, 150 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile. Validate specificity via forced degradation (acid/base, oxidative, thermal stress). For peak purity, apply photodiode array (PDA) detection (200–400 nm). Quantify degradation products (e.g., hydrolyzed furan derivatives) using calibration curves with ≥95% linearity (R² >0.998) .
Methodological Notes
- Crystallography : Always cross-validate SHELXL-refined structures with PLATON’s ADDSYM to detect missed symmetry .
- Computational Analysis : Multiwfn’s “Density of States” module aids in correlating electronic properties with experimental UV-Vis spectra .
- Synthetic Optimization : Reaction monitoring via in-situ IR (e.g., N-H stretch at ~3300 cm⁻¹) enhances reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
